molecular formula C10H7N5S4 B7725081 (E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B7725081
M. Wt: 325.5 g/mol
InChI Key: PWXMGRPJOJEQOY-XNTDXEJSSA-N
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Description

(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is a complex organic compound featuring a thiophene ring substituted with amino and cyano groups, along with multiple sulfanyl and cyanamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of amino and cyano groups through nucleophilic substitution reactions. The sulfanyl groups are then added via thiolation reactions, which may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield. Purification processes such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

    Substitution: Electrophiles such as alkyl halides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its amino and cyano groups may facilitate binding to proteins or nucleic acids, making it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s unique structure may exhibit pharmacological activities such as enzyme inhibition or receptor modulation. Research into its bioactivity could lead to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzene derivatives: Compounds like benzene, toluene, and xylene with similar aromatic structures.

Uniqueness

(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is unique due to its combination of multiple functional groups, including amino, cyano, and sulfanyl groups, along with a thiophene ring

Properties

IUPAC Name

(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S4/c1-16-10(15-4-13)18-5-17-9-6(2-11)8(14)7(3-12)19-9/h5,14H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMGRPJOJEQOY-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCSC1=C(C(=C(S1)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\C#N)/SCSC1=C(C(=C(S1)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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